N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide typically involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under Pd/C–Cu catalysis . This method facilitates a direct one-pot synthesis of 7-azaindoles through a coupling-cyclization sequence. The reaction is carried out in the presence of 2-aminoethanol as a base, which aids in the formation of C–C and C–N bonds in a single step . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Pd/C–Cu catalyzed coupling reactions, forming complex structures like 7-azaindoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and bases like 2-aminoethanol . The major products formed from these reactions are often derivatives of 7-azaindoles, which have significant pharmacological properties .
Scientific Research Applications
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as sirtuins. Sirtuins are a family of proteins that play a crucial role in cellular regulation, including aging, transcription, and apoptosis. The compound inhibits the activity of sirtuins by binding to their active sites, thereby disrupting their enzymatic functions . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular aging processes.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-iodopyridin-2-yl)sulfonamide: This compound shares a similar pyridine ring structure but lacks the cyclopropoxy group.
N-(5-cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide: This is a positional isomer with the iodine and cyclopropoxy groups attached at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11IN2O3S |
---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-iodopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3,(H,11,12) |
InChI Key |
VOBOIPKGWRXQOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)I)OC2CC2 |
Origin of Product |
United States |
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